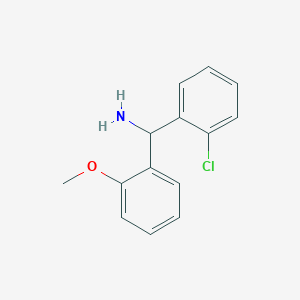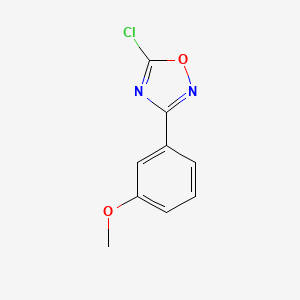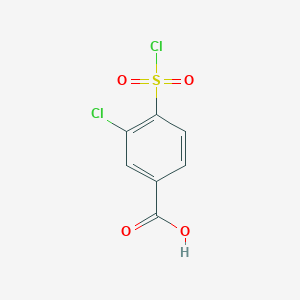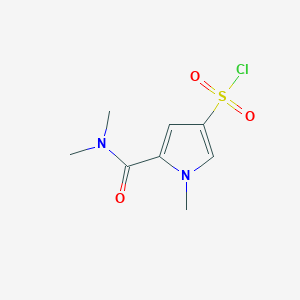
5-(dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride
Vue d'ensemble
Description
Dimethylcarbamoyl chloride (DMCC) is a reagent used for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups, forming dimethyl carbamates . These carbamates usually have pharmacological or pesticidal activities . DMCC is used as an intermediate in the production of pharmaceuticals, pesticides, and dyes .
Synthesis Analysis
The production of DMCC from phosgene and dimethylamine was reported as early as 1879 . It can be produced in high yields (90%) at 275 °C by reacting phosgene with gaseous dimethylamine in a flow reactor . The reaction can also be carried out at the laboratory scale with diphosgene or triphosgene and an aqueous dimethylamine solution in the two-phase system of benzene – xylene and water in a stirred reactor with sodium hydroxide as an acid scavenger .Molecular Structure Analysis
The molecular formula of DMCC is C3H6ClNO . Its average mass is 107.539 Da and its monoisotopic mass is 107.013794 Da .Chemical Reactions Analysis
DMCC is water reactive . It is incompatible with strong oxidizing agents, alcohols, bases (including amines). It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts . It gives toxic fumes of NOx and HCl when burned .Physical And Chemical Properties Analysis
DMCC is a clear, colorless, corrosive, and flammable liquid with a pungent odor and a tear-penetrating effect, which decomposes rapidly in water .Applications De Recherche Scientifique
Synthesis and Catalysis
Researchers have explored the synthesis of complex molecules and the catalytic properties of related compounds. For instance, sulfonic acid functionalized pyridinium chloride has been synthesized and used as a highly efficient, homogeneous, and reusable catalyst for preparing hexahydroquinolines via a one-pot multi-component condensation reaction. This process underscores the compound's role in facilitating the synthesis of structurally complex and potentially bioactive molecules under solvent-free conditions, demonstrating its utility in green chemistry and catalysis (Khazaei et al., 2013).
Material Science and Polymer Chemistry
Another application is found in material science, where novel diamine containing pyridine and trifluoromethylphenyl groups has been synthesized for the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibit remarkable properties, including solubility in organic solvents, high glass transition temperatures, and excellent thermal stability, making them suitable for high-performance materials (Xiao-Ling Liu et al., 2013).
Anticancer Research
In the realm of medicinal chemistry, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide compounds have been synthesized as anticancer agents. These compounds, through their structural motifs and functionalization, highlight the importance of pyrrole derivatives in the development of novel therapeutic agents, indicating potential applications in targeting cancer cells (Redda et al., 2011).
Chemical Transformations and Reactivity
The sulfonation of 1-phenylsulfonyl-1H-pyrroles and indoles using chlorosulfonic acid in acetonitrile has been effectively achieved, leading to the development of a clean and operationally simple protocol for the direct synthesis of corresponding sulfonyl chlorides. This methodology underscores the chemical versatility and reactivity of pyrrole derivatives in synthesizing sulfonamide derivatives, which are pivotal in various pharmaceutical applications (Janosik et al., 2006).
Safety And Hazards
Orientations Futures
As for future directions, it’s important to note that due to its high toxicity and carcinogenic properties shown in animal experiments and presumably also in humans, DMCC can only be used under stringent safety precautions . Therefore, research might focus on finding safer alternatives or improving safety measures when handling this compound.
Propriétés
IUPAC Name |
5-(dimethylcarbamoyl)-1-methylpyrrole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O3S/c1-10(2)8(12)7-4-6(5-11(7)3)15(9,13)14/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEDMSUULBOKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N(C)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



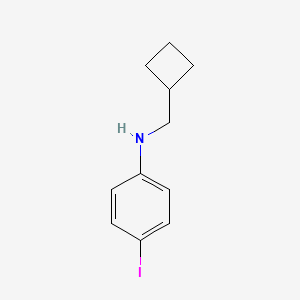
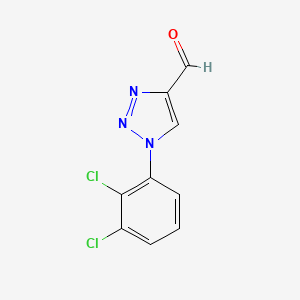

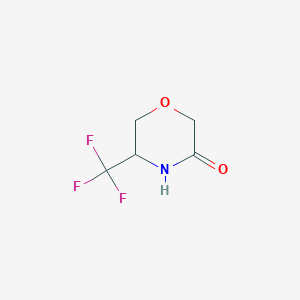
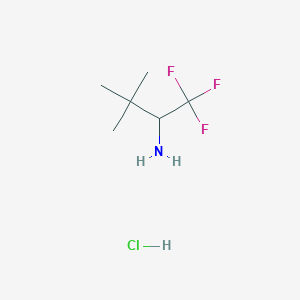
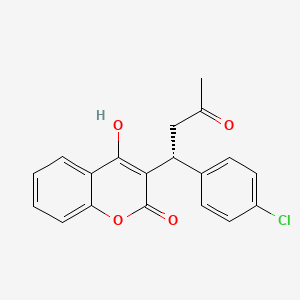


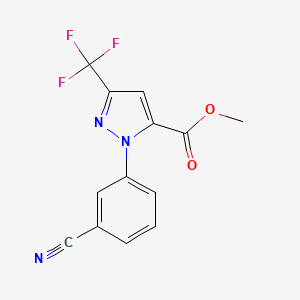
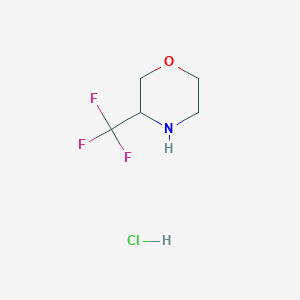
![2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1455823.png)
